molecular formula C22H22F2N4O2S B2404330 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1203343-74-1

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2404330
CAS No.: 1203343-74-1
M. Wt: 444.5
InChI Key: ISNCPUUCHLRJSI-UHFFFAOYSA-N
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Description

This compound is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of 2,4-disubstituted thiazoles involves the creation of compounds containing the thiazole ring with variable substituents as target structures . The replacement of the NH2 group with a substituted phenyl ring has been shown to significantly increase the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of 2,4-disubstituted thiazoles are largely influenced by the substituents on the thiazole ring . These substituents can affect the biological outcomes of the reactions to a great extent .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Research indicates that compounds structurally related to "(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone" demonstrate significant antimicrobial and antibacterial activity. For instance, studies on various benzothiazole and thiazolyl derivatives have shown potential in combating strains of bacteria and fungi. One study synthesized new pyridine derivatives showing variable and modest activity against investigated bacteria and fungi strains, highlighting the antimicrobial potential of thiazolyl compounds (Patel, Agravat, & Shaikh, 2011). Similarly, thiazolyl pyrazole and benzoxazole derivatives have been evaluated for their antibacterial properties, further supporting the antimicrobial application of thiazol-based compounds (Landage, Thube, & Karale, 2019).

Medicinal Chemistry and Drug Design

The compound's framework is conducive to drug design and synthesis within medicinal chemistry, targeting specific therapeutic areas such as anti-mycobacterial, antifungal, and antibacterial applications. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with promising anti-mycobacterial activity, exhibiting low cytotoxicity and significant therapeutic indices (Pancholia et al., 2016). This suggests the potential for thiazolyl compounds in the development of new treatments for mycobacterial infections.

Synthesis and Characterization

Research efforts have also focused on the synthesis and spectral characterization of thiazolyl compounds, including their structural optimization and theoretical analysis using density functional theory (DFT). These studies provide insights into the molecular structure, bonding features, and thermodynamic stability of thiazolyl compounds, aiding in the design of molecules with enhanced biological activity (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of 2,4-disubstituted thiazoles is related to their ability to induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Future Directions

The future directions for the research on 2,4-disubstituted thiazoles could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . This could potentially enhance their cellular accumulation into the protozoa, as it has been reported in the case of bacteria .

Properties

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c1-15-3-2-4-17(13-15)27-9-11-28(12-10-27)20(29)19-14-31-22(26-19)25-16-5-7-18(8-6-16)30-21(23)24/h2-8,13-14,21H,9-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCPUUCHLRJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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